molecular formula C25H20N4O4S B3006149 4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 307505-13-1

4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B3006149
CAS No.: 307505-13-1
M. Wt: 472.52
InChI Key: DRVVUKHUSBUGFI-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H20N4O4S and its molecular weight is 472.52. The purity is usually 95%.
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Biological Activity

4-benzoyl-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates a benzamide structure with sulfonamide and pyrimidine functionalities, which are known to exhibit diverse biological effects. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S. The compound features a sulfonamide group and a benzamide moiety, which contribute to its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures to this compound can act as potent inhibitors of carbonic anhydrases (CAs) , which are critical enzymes involved in various physiological processes including acid-base balance and fluid secretion. For instance, derivatives of sulfonamides have demonstrated nanomolar potency against human carbonic anhydrases I, II, and IV, suggesting their potential use in treating conditions like glaucoma and edema .

Table 1: Comparison of Inhibitory Potency of Related Compounds

Compound NameTarget EnzymeIC50 (nM)Unique Features
This compoundCarbonic Anhydrase ITBDContains both sulfonamide and benzamide groups
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamideCarbonic Anhydrase II50Incorporates thiadiazole ring
N-(substituted phenyl)benzamidesVariousVariesDiverse substituents lead to varied activities

Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds have shown efficacy in inhibiting inflammatory pathways by blocking specific kinases involved in cytokine production. For example, studies on related benzimidazole derivatives indicate that they can effectively suppress the generation of pro-inflammatory cytokines such as IL-1β .

Antiviral Activity

Preliminary investigations into the antiviral properties of structurally related compounds have yielded promising results. Some derivatives have demonstrated activity against RNA viruses by inhibiting viral RNA synthesis through interactions with RNA polymerase II . While specific data on this compound is limited, its structural analogs suggest potential for further exploration in antiviral drug development.

Case Studies

  • Inhibition of Carbonic Anhydrases : A study involving a series of sulfonamide derivatives highlighted their effectiveness as inhibitors of carbonic anhydrases. The research emphasized the importance of functional group positioning and electronic properties in enhancing inhibitory activity.
  • Anti-inflammatory Mechanisms : A recent investigation into compounds featuring pyrimidine rings revealed significant inhibition of inflammatory mediators. The study concluded that modifications in the chemical structure could lead to improved anti-inflammatory potency .

The proposed mechanism for the biological activity of this compound involves multiple interactions:

  • Hydrogen bonding with target enzymes.
  • Hydrophobic interactions contributing to binding affinity.
  • π–π stacking between aromatic rings enhancing stability within the active site.

Properties

IUPAC Name

4-benzoyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4S/c1-17-15-16-26-25(27-17)29-34(32,33)22-13-11-21(12-14-22)28-24(31)20-9-7-19(8-10-20)23(30)18-5-3-2-4-6-18/h2-16H,1H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVVUKHUSBUGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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